molecular formula C15H10BrN5 · HCl B593216 N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride CAS No. 171179-37-6

N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride

Cat. No. B593216
CAS RN: 171179-37-6
M. Wt: 376.6
InChI Key: FENLVGDZGJBHPT-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .


Molecular Structure Analysis

The molecular formula of “N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride” is C15H10BrN5 . The average mass is 340.177 Da and the monoisotopic mass is 339.011963 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is synthesized using a microwave-irradiated reaction involving 2-(2-bromophenyl)benzimidazoles and cyanamide, resulting in moderate to good yields of related quinazoline derivatives (Dao et al., 2017).
  • An improved synthesis method for quinazolin-4-ones, key intermediates in developing drugs like N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, has been developed, enhancing yield and compound purity (Őrfi et al., 2004).

Biological Activity and Potential Applications

  • Fused tricyclic quinazoline analogues, related to N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing significant potency (Rewcastle et al., 1996).
  • Novel polycarbo-substituted imidazo[1,2-c]quinazolines have shown in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cells and human cervical cancer (HeLa) cells, suggesting their potential as anticancer agents (Khoza et al., 2015).
  • Novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, similar in structure to N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, have been synthesized and tested as H1-antihistaminic agents, showing significant potential (Alagarsamy et al., 2012).

Future Directions

Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . As such, they continue to be a focus of research in medicinal chemistry, with future directions likely to involve the development of novel quinazolinone derivatives with enhanced pharmacological activities .

properties

IUPAC Name

N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENLVGDZGJBHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
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N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
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N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
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N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
Reactant of Route 5
N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
Reactant of Route 6
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N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride

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